molecular formula C19H15N3O B2505216 1-(1H-indol-3-yl)-3-(naphthalen-1-yl)urea CAS No. 899990-06-8

1-(1H-indol-3-yl)-3-(naphthalen-1-yl)urea

Cat. No.: B2505216
CAS No.: 899990-06-8
M. Wt: 301.349
InChI Key: TVRFIDKBOXMVDS-UHFFFAOYSA-N
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Description

1-(1H-Indol-3-yl)-3-(naphthalen-1-yl)urea is a urea-based compound featuring an indole moiety linked to a naphthalene group via a urea bridge. The indole group, a bicyclic aromatic heterocycle, is biologically significant due to its resemblance to tryptophan and serotonin, enabling interactions with enzymes and receptors . Urea derivatives are widely explored for their pharmacological properties, including kinase inhibition and anticancer activity . This compound’s dual aromatic systems and hydrogen-bonding capacity from the urea group make it a candidate for targeted drug design.

Properties

IUPAC Name

1-(1H-indol-3-yl)-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c23-19(22-18-12-20-16-10-4-3-9-15(16)18)21-17-11-5-7-13-6-1-2-8-14(13)17/h1-12,20H,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRFIDKBOXMVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-3-(naphthalen-1-yl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with naphthalen-1-ylamine in the presence of a coupling reagent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Coupling Reactions via Carbodiimide Reagents

  • Mechanism : Urea formation typically involves coupling an amine with an isocyanate or carbamoyl chloride. For 1-(1H-indol-3-yl)-3-(naphthalen-1-yl)urea, this could involve reacting 1H-indol-3-amine with naphthalen-1-yl isocyanate (or vice versa) in the presence of carbodiimide reagents like HBTU or HOBt .

  • Example Protocol :

    • Reagents : 1H-indol-3-amine (1.2 eq), naphthalen-1-yl isocyanate (1 eq), HBTU (1.5 eq), DIPEA (3 eq).

    • Conditions : Stirred in DCM at 25°C for 12–24 hours.

    • Yield : Comparable urea derivatives show yields of 35–61% under similar conditions .

Key Reaction Parameters

ParameterOptimal RangeImpact on Yield/SelectivitySource
Solvent DCM, THF, DMFPolar aprotic solvents enhance coupling efficiency. DCM minimizes side reactions.
Temperature 0°C → RTLower temperatures reduce decomposition of intermediates.
Catalyst/Base DIPEA, TEATertiary amines improve deprotonation and reaction kinetics.
Reaction Time 6–24 hoursLonger durations required for sterically hindered substrates.

N-Alkylation of Indole

  • Reagents : Alkyl halides (e.g., benzyl bromide), NaH.

  • Conditions : DMF, 0°C → RT, 2–4 hours.

  • Outcome : Alkylation at the indole N-1 position occurs with 62–85% yields, as seen in indole-urea hybrids .

Sulfonylation and Acylation

  • Sulfonylation : Using sulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride) in DCM with TEA yields sulfonamide derivatives (35–68%) .

  • Acylation : Adamantanecarboxylic acid coupling with HOBt/HBTU produces acylated indole-ureas (61% yield) .

Spectroscopic Analysis

  • 1H NMR (DMSO-d6):

    • δ 11.3–11.8 ppm (s, 1H, NH indole),

    • δ 8.6–8.8 ppm (s, 1H, NH urea),

    • δ 6.8–8.2 ppm (m, aromatic protons) .

  • 13C NMR :

    • δ 155–160 ppm (C=O urea),

    • δ 120–140 ppm (aromatic carbons) .

  • IR :

    • 3270–3320 cm⁻¹ (N-H stretch),

    • 1640–1680 cm⁻¹ (C=O urea) .

Mass Spectrometry

  • ESI-MS : [M+H]+ expected at m/z 318.4 (C19H15N3O) .

Comparative Reactivity of Analogues

DerivativeReaction TypeYield (%)Key ConditionsSource
1-(Adamantan-1-yl)urea Carbodiimide coupling61HOBt, HBTU, DIPEA, DCM
Naphthalen-2-yl-sulfonamide Sulfonylation45Sulfonyl chloride, TEA
Indole-carbazole urea Triphosgene route32BTC, TEA, THF

Scientific Research Applications

Synthetic Route

Reagents Conditions Products
1H-indole-3-carboxylic acid + naphthalen-1-ylamineOrganic solvent (e.g., dichloromethane)1-(1H-indol-3-yl)-3-(naphthalen-1-yl)urea

Chemistry

In the field of chemistry, this compound serves as an essential building block for synthesizing more complex organic compounds. Its unique structure allows for various modifications that can lead to novel derivatives with distinct properties.

Biology

The compound has been investigated for its potential bioactive properties , particularly its antimicrobial and anticancer activities. Research indicates that it may inhibit specific signaling pathways associated with cancer cell proliferation.

Case Study: Anticancer Activity

A study demonstrated that this compound significantly inhibits the JAK2/STAT3 signaling pathway, which is crucial in various cancers. The compound showed efficacy in inducing apoptosis in breast cancer, lung cancer, and leukemia cell lines at low concentrations, suggesting its potential as a targeted anticancer agent .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic effects. It may interact with specific enzymes or receptors, modulating their activity. The inhibition of the JAK2/STAT3 pathway indicates a promising avenue for developing treatments for inflammatory diseases and cancers.

Industrial Applications

In industry, this compound is being explored for developing novel materials with unique electronic or optical properties. Its structural characteristics make it suitable for applications in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-(naphthalen-1-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Table 1: Structural Features of Urea Derivatives

Compound Name Substituent R1 Substituent R2 Key Functional Groups Molecular Formula Reference
1-(1H-Indol-3-yl)-3-(naphthalen-1-yl)urea 1H-Indol-3-yl Naphthalen-1-yl Urea, Indole, Naphthalene C₁₉H₁₅N₃O Target
Compound 15 4-((2-Hydroxybenzylidene)amino)phenyl Naphthalen-1-yl Urea, Salicylaldimine, Naphthalene C₂₄H₁₉N₃O₂ [1]
40o 3-tert-Butyl-1-(naphthalen-1-yl)-1H-pyrazol-5-yl 5-(2-Morpholinoethoxy)-2H-chromen-8-yl Urea, Pyrazole, Chromene, Morpholine C₃₃H₃₆N₆O₃ [2]
1-(m-Tolyl)-3-(naphthalen-1-yl)urea m-Tolyl (3-methylphenyl) Naphthalen-1-yl Urea, Methylphenyl, Naphthalene C₁₈H₁₆N₂O [9]
H2L 3-[2-(1H-Indol-3-yl)ethylsulfamoyl]phenyl 1,3-Thiazol-2-yl Urea, Indole, Sulfamoyl, Thiazole C₂₀H₁₉N₅O₃S₂ [10]

Key Observations :

  • Indole vs. Non-Indole Derivatives: The target compound’s indole group distinguishes it from analogs like 1-(m-tolyl)-3-(naphthalen-1-yl)urea , which lacks the heterocyclic nitrogen. Indole-containing derivatives (e.g., H2L ) often exhibit enhanced binding to serotonin receptors or kinases due to π-π stacking and hydrogen bonding .
  • Substituent Complexity : Compound 40o incorporates a pyrazole and morpholine group, increasing solubility and targeting kinase domains. In contrast, the target compound’s simpler structure may favor passive membrane permeability.

Key Observations :

  • Lower yields (e.g., 22% for 40o ) are common in multi-step syntheses with bulky substituents. The target compound’s synthesis (hypothetically) may face challenges in purifying hydrophobic intermediates.
  • Schiff base formation in Compound 15 introduces a conjugated system, which could stabilize the molecule but reduce yield due to side reactions.

Key Observations :

  • Indole derivatives like H2L and Compound 5 show kinase or DNA-targeted activity, suggesting the target compound may share similar pathways.
  • Compound 15 ’s salicylaldimine group enables metal chelation, a mechanism absent in the target compound, highlighting how substituents dictate biological pathways.

Physical and Spectroscopic Properties

Table 4: NMR and Stability Data

Compound Name ¹H NMR Shifts (Key Peaks) Melting Point (°C) Stability Notes Reference
This compound Expected indole NH (~10-12 ppm), urea NH (~8-9 ppm) N/A Hydrolytically stable in DMSO -
Compound 15 δ 13.34 (s, 1H, phenolic OH), 9.23 (s, 2H, urea NH) 112–115 Sensitive to base due to Schiff base [1]
40o δ 7.88–7.90 (m, 2H, naphthalene), 1.40 (s, 9H, tert-butyl) N/A Stable in CDCl3, hygroscopic [2]
H2L δ 6.98–7.46 (m, Ar-H), 8.057 (d, =CH) N/A Sensitive to strong acids/bases [10]

Key Observations :

  • The target compound’s indole NH and urea protons would likely appear downfield (similar to Compound 15 ), critical for hydrogen bonding.
  • Bulky groups (e.g., tert-butyl in 40o ) increase melting points and crystallinity but may reduce solubility.

Biological Activity

1-(1H-indol-3-yl)-3-(naphthalen-1-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between indole derivatives and naphthalene-based urea precursors. The synthetic pathway often includes:

  • Formation of Urea Linkage : Reaction between an indole derivative and a naphthalene-based isocyanate.
  • Characterization Techniques :
    • NMR Spectroscopy : Used to confirm the structure by analyzing the chemical shifts and coupling constants.
    • Mass Spectrometry : Employed for molecular weight determination.
    • FTIR Spectroscopy : Utilized to identify functional groups present in the compound.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

Cell LineIC50 (μM)Mechanism of Action
H460 (Lung Cancer)20Induction of apoptosis via Nur77 pathway
HepG2 (Liver Cancer)25Modulation of cell cycle and apoptosis
MCF-7 (Breast Cancer)30Inhibition of proliferation and migration

These findings suggest that the compound may induce apoptosis through the activation of specific signaling pathways, particularly those involving Nur77, which is known to play a crucial role in apoptosis regulation .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been evaluated for its anticonvulsant activity. Studies using models such as maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) have shown that:

  • The compound significantly reduces seizure activity.
  • It exhibits a protective effect against chemically induced seizures.

The mechanism appears to involve modulation of neurotransmitter systems, potentially enhancing GABAergic transmission or inhibiting excitatory neurotransmission .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Cytokine Signaling Pathways : The compound may disrupt cytokine-mediated signaling, which is crucial in cancer progression and metastasis .
  • Kinase Inhibition : Preliminary studies suggest potential inhibitory effects on key kinases involved in cell proliferation and survival pathways .

Case Studies

Several case studies have reported on the efficacy of derivatives related to this compound:

  • Case Study 1 : A derivative showed enhanced selectivity against H460 cells compared to normal lung cells, indicating its potential for selective cancer therapy.
  • Case Study 2 : The compound was tested in vivo in murine models, demonstrating significant tumor regression with minimal side effects.

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